molecular formula C14H17N3O3S B2592868 Ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate CAS No. 1226440-21-6

Ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate

Cat. No.: B2592868
CAS No.: 1226440-21-6
M. Wt: 307.37
InChI Key: QNAOJJUCZHVYIV-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylates. This compound features a unique structure that includes a furan ring, a thiadiazole ring, and a piperidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate typically involves the cyclization of carboethoxyhydrazone of ethyl 4-acetyl-5-methylfuran-2-carboxylate under the conditions of the Hurd–Mori reaction. The ester obtained is then brominated with N-bromosuccinimide at the methyl group in the furan ring . This bromide reacts with various nucleophiles to form the corresponding substitution products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Mechanism of Action

The mechanism of action of Ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s furan and thiadiazole rings are known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the furan, thiadiazole, and piperidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-2-19-14(18)17-7-5-10(6-8-17)12-15-16-13(21-12)11-4-3-9-20-11/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAOJJUCZHVYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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